Product packaging for (4-Tert-butylcyclohexyl)methanamine(Cat. No.:CAS No. 581813-13-0)

(4-Tert-butylcyclohexyl)methanamine

Cat. No.: B2837502
CAS No.: 581813-13-0
M. Wt: 169.312
InChI Key: KLWXMRDMJMWUER-UHFFFAOYSA-N
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Description

(4-Tert-butylcyclohexyl)methanamine is a useful research compound. Its molecular formula is C11H23N and its molecular weight is 169.312. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H23N B2837502 (4-Tert-butylcyclohexyl)methanamine CAS No. 581813-13-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-tert-butylcyclohexyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N/c1-11(2,3)10-6-4-9(8-12)5-7-10/h9-10H,4-8,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWXMRDMJMWUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Cycloalkylamine Chemistry

Cycloalkylamines are a class of organic compounds characterized by an amino group attached to a cycloalkane ring. (4-Tert-butylcyclohexyl)methanamine is a specific example where the amine is a primary aminomethyl group attached to a 4-substituted cyclohexane (B81311) ring. The chemistry of cycloalkylamines is influenced by the ring size, the nature and position of substituents on the ring, and the stereochemistry of the molecule.

Significance of the Tert Butylcyclohexyl Moiety in Organic Systems

The tert-butyl group is a sterically demanding substituent that plays a crucial role in influencing the properties and reactivity of molecules. researchgate.netrsc.org Its large size can dictate the stereochemical outcome of reactions by hindering certain approaches of reagents. This "tert-butyl effect" is a widely utilized strategy in organic synthesis for achieving kinetic stabilization of compounds. researchgate.net

In the context of the cyclohexyl ring, the tert-butyl group acts as a conformational lock. Due to its steric bulk, it strongly prefers to occupy an equatorial position on the cyclohexane (B81311) chair, which minimizes steric strain. This effectively locks the conformation of the ring and influences the preferred orientation of other substituents. This predictable conformational behavior makes the tert-butylcyclohexyl group a valuable scaffold in the design of molecules with specific three-dimensional arrangements. Furthermore, the tert-butyl group can enhance the metabolic stability of a compound in biological systems.

Overview of Key Research Domains Pertaining to 4 Tert Butylcyclohexyl Methanamine

Direct Synthesis Approaches to Amines of the Cyclohexyl Series

The direct formation of the cyclohexylamine (B46788) moiety is a primary goal in synthetic chemistry, offering atom economy and process simplification. Key industrial methods involve the catalytic hydrogenation of aniline (B41778) derivatives or the direct amination of phenolic compounds.

One prominent direct route is the hydrogenation of nitroarenes. For instance, the synthesis of cyclohexylamine can be achieved through the hydrogenation of nitrobenzene (B124822) over bimetallic catalysts. A study demonstrated that a palladium-ruthenium catalyst supported on polyvinylpyrrolidone (B124986) (Pd₀.₅Ru₀.₅-PVP) was highly effective for this transformation. rsc.org Similarly, a one-pot synthesis of cyclohexylanilines from nitrobenzenes has been developed using a bifunctional system of Pd/C and methanesulfonic acid (MeSO₃H) under a hydrogen atmosphere, yielding the desired products in high yields. thieme-connect.com The particle size of the palladium nanoparticles on the carbon support was found to significantly influence the catalytic activity. thieme-connect.com

Another innovative direct approach involves the amination of phenols. Researchers have pioneered the direct synthesis of cyclohexylamines from phenol (B47542) using ammonia (B1221849) with a Rhodium-on-carbon (Rh/C) catalyst. shokubai.org This method presents a sustainable alternative to traditional routes, particularly as interest grows in using bio-derived phenols from lignin. shokubai.org The process is sensitive to ammonia concentration to avoid the formation of by-products like dicyclohexylamine. shokubai.org Reductive amination of other phenolic compounds, such as resorcinol, has also been explored to create diamine structures like 1,3-cyclohexanediamine. mdpi.com

Indirect Synthetic Routes via Precursor Transformations

Indirect routes to this compound rely on the chemical modification of readily available precursors, primarily 4-tert-butylcyclohexanol (B146172) and 4-tert-butylcyclohexanone. These multi-step pathways allow for greater control over stereochemistry and functional group compatibility.

Derivatization of 4-tert-Butylcyclohexanol

The hydroxyl group of 4-tert-butylcyclohexanol serves as a versatile handle for introducing the required aminomethyl group. A common strategy involves converting the alcohol into a good leaving group, such as a tosylate, which can then be displaced by a cyanide anion. The resulting nitrile is subsequently reduced to the primary amine.

Alternatively, the "borrowing hydrogen" or "hydrogen autotransfer" methodology offers a more direct conversion. This process involves the temporary oxidation of the alcohol to an in-situ-generated aldehyde, which then undergoes reductive amination with an amine source, all catalyzed by a single transition metal complex. Ruthenium-based catalysts have been shown to be effective for this type of C-N bond formation. acs.org

The table below illustrates typical derivatization reactions starting from 4-tert-butylcyclohexanol.

Starting MaterialReagent(s)IntermediateFinal Product (after reduction/hydrolysis)
4-tert-Butylcyclohexanol1. TsCl, Pyridine2. NaCN(4-tert-Butylcyclohexyl)acetonitrileThis compound
4-tert-Butylcyclohexanol1. PBr₃2. NaCN(4-tert-Butylcyclohexyl)acetonitrileThis compound
4-tert-Butylcyclohexanol1. Dess-Martin Periodinane2. NH₃, Reducing AgentImineThis compound
4-tert-ButylcyclohexanolPhosgene4-tert-Butylcyclohexyl chloroformateCarbamate (B1207046) (via aminolysis)

This table presents conceptual pathways; specific reagents and conditions may vary.

Reactions Involving Substituted Cyclohexanone (B45756) Intermediates

4-tert-Butylcyclohexanone is a pivotal intermediate for the synthesis of this compound. The most prevalent method utilizing this ketone is reductive amination. acsgcipr.org This reaction proceeds via the formation of an imine or enamine intermediate upon reaction with an amine source (like ammonia), which is then reduced in situ to the target amine. acsgcipr.org

A variety of reducing agents can be employed, each offering different levels of selectivity and reactivity. Sodium triacetoxyborohydride (B8407120) is a mild and selective agent well-suited for this transformation, tolerating a range of functional groups. organic-chemistry.org Other common reagents include sodium cyanoborohydride or catalytic hydrogenation. The synthesis of 4-tert-butylcyclohexanone itself can be accomplished by the oxidation of 4-tert-butylcyclohexanol or through the catalytic hydrogenation of 4-tert-butylphenol (B1678320) followed by oxidation. google.com

The synthesis of various biologically active compounds has been demonstrated starting from 4-tert-butylcyclohexanone, highlighting its importance as a versatile precursor. researchgate.netnih.gov

Green Chemistry Principles in Amination Reactions

The synthesis of amines is increasingly scrutinized through the lens of green chemistry to minimize environmental impact. rsc.orgbenthamscience.com Reductive amination is often considered a greener alternative to traditional alkylation methods that use potentially toxic alkyl halides and can suffer from poor atom economy and over-alkylation. acsgcipr.org

Modern approaches focus on several key principles:

Catalysis: The use of catalytic methods, such as hydrogen borrowing or direct reductive amination, is preferred over stoichiometric reagents. rsc.org

Atom Economy: Reactions are designed to incorporate the maximum number of atoms from the reactants into the final product. Biocatalytic reductive amination, for example, exhibits high atom efficiency by using ammonium (B1175870) formate (B1220265) as both the nitrogen source and the reductant, producing only inorganic carbonate as a byproduct. rsc.org

Renewable Feedstocks: Efforts are underway to source starting materials like phenols from renewable resources such as lignin. shokubai.org

Biocatalysis, in particular, represents a significant advancement in green amine synthesis. The use of enzymes like amine dehydrogenases (AmDHs) allows for reactions to occur in aqueous media under mild conditions with high stereoselectivity. rsc.org

Application of Solvent-Free Synthesis Techniques

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. Several synthetic methods for amines have been adapted to operate under solvent-free conditions.

One approach involves performing reductive amination using sodium borohydride (B1222165) activated by an acidic species like p-toluenesulfonic acid or boric acid without any solvent. organic-chemistry.orgacs.org Another powerful technique is the use of microwave irradiation, which can accelerate reaction rates and often enables solvent-free conditions for C-N bond formation via the borrowing hydrogen methodology. acs.org Research has demonstrated efficient and sustainable protocols for reductive amination that are both catalyst- and solvent-free, representing a significant step towards ideal green synthesis. rsc.org

The following table summarizes various solvent-free amination approaches.

MethodologyReagents/ConditionsKey AdvantageReference
Reductive AminationAldehyde/Ketone, Amine, HBpinCatalyst- and solvent-free at room temperature rsc.org
Borrowing HydrogenAlcohol, Amine, Ru-catalyst, Microwave heatingReduced reaction times, no bulk solvent acs.org
Reductive AminationAldehyde/Ketone, Amine, NaBH₄, Boric AcidSimple, convenient, and solvent-free organic-chemistry.org
Michael AdditionAmine, Electron-deficient alkeneCatalyst- and solvent-free, high efficiency umich.edu

Mechanistic Investigations of Synthesis Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and developing new catalysts. For reductive amination, the pathway is well-established to proceed through the initial formation of a hemiaminal, which then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). This intermediate is the species that is subsequently reduced by the hydride reagent or catalytic hydrogenation. acsgcipr.org

In catalytic systems, the mechanism can be more complex. For the oxidation of cyclohexylamine, a proposed pathway involves the formation of a Schiff base (N-cyclohexylidenecyclohexylamine) as a key intermediate. researchgate.net Mechanistic studies of acid-catalyzed rearrangements of derivatives of 4-tert-butylcyclohexanol have shown that the stereochemical outcome is dependent on whether the reaction proceeds through an Sₙ1 or Sₙ2-type mechanism, which is dictated by steric hindrance around the reaction center. tandfonline.com

Advanced studies using photocatalysis have enabled novel [4+2] cycloadditions to form functionalized cyclohexylamine derivatives. rsc.org Control experiments in these studies help to elucidate the reaction pathway, which involves the generation of radical intermediates under visible light irradiation. nih.gov In the realm of biocatalysis, mechanistic insights are gained through a combination of techniques including protein crystallography and site-directed mutagenesis. For example, the crystal structure of a cyclohexylamine oxidase revealed a catalytically important "aromatic cage" within the active site that is critical for its enzymatic activity. nih.gov

Stereochemical Control in Alkoxide Formation

The stereochemical outcome of reactions involving the 4-tert-butylcyclohexyl moiety is often crucial, and this can be significantly influenced during the formation of intermediates such as alkoxides. While direct literature on the stereocontrolled synthesis of this compound via alkoxide intermediates is not extensively detailed, analogous systems provide valuable insights. The synthesis of geometric isomers of O-4-tert-butylcyclohexyl methylthiocarbamate serves as an excellent case study for understanding how the conditions of alkoxide formation can dictate the stereochemistry of the final product. tandfonline.com

In the synthesis of these thiocarbamates, the separate preparations of the O-cis and O-trans isomers hinge on the method of forming the sodium alkoxide from the corresponding cis- and trans-4-tert-butylcyclohexanols. tandfonline.com The isomerization of secondary alcohols during alkoxide formation can occur through a mechanism analogous to an Oppenauer-Meerwein-Ponndorf-Verley-type reaction, particularly when a ketone is present as a hydrogen acceptor. tandfonline.com

To obtain the O-trans isomer, a mixture of cis- and trans-4-tert-butylcyclohexanols can be used. The formation of the alkoxide under conditions that allow for equilibration will favor the more stable trans-alkoxide. Conversely, to access the O-cis isomer, it is critical to start with pure cis-4-tert-butylcyclohexanol and employ conditions that prevent isomerization. This can be achieved by using a base like dimsylsodium in a dipolar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). Such solvents selectively solvate the cation (Na+), thereby inhibiting the isomerization process and preserving the stereochemistry of the starting alcohol in the resulting alkoxide. tandfonline.com

These principles of stereochemical control during alkoxide formation are directly applicable to the synthesis of this compound precursors. For instance, if a synthetic route proceeds through the substitution of a leaving group on the cyclohexane (B81311) ring, the stereochemistry of the starting alcohol and the conditions for its conversion to a nucleophile or an electrophilic precursor will be paramount.

Starting MaterialBase/Solvent SystemKey OutcomeIsomer Obtained
Mixture of cis/trans-4-tert-butylcyclohexanolsConditions allowing equilibrationFavors formation of the more stable trans-alkoxideO-trans
Pure cis-4-tert-butylcyclohexanolDimsylsodium in DMSOPrevents isomerizationO-cis

Catalyzed Oxidation of Benzylic Amine Analogues

The catalyzed oxidation of primary amines to imines is a fundamental transformation in organic synthesis and offers a potential pathway to functionalize compounds related to this compound. Although the target compound is an aliphatic amine, the extensive research on the oxidation of benzylic amine analogues provides a strong foundation for developing similar methodologies for cyclohexylmethanamine systems. Various catalytic systems have been developed for the oxidative self-coupling of benzylamines to the corresponding imines, often utilizing environmentally benign oxidants.

One prominent approach involves the use of metal-organic frameworks (MOFs) as heterogeneous catalysts. For example, a copper-based MOF, [Cu2(BDC)2(DABCO)], has been shown to effectively catalyze the oxidative homo-coupling of a range of benzylamines. orientjchem.org This reaction proceeds in the presence of tert-butyl hydroperoxide (TBHP) as the oxidant at room temperature. orientjchem.org A key advantage of this system is the reusability of the MOF catalyst. orientjchem.org Similarly, a hetero-bimetallic MOF, [Fe2Mn(μ3-O)(BPTC)2(DMF)2(H2O)], has been employed for the synthesis of imines from amines using TBHP as the oxidant. orientjchem.org

Another avenue explores the use of different oxidants and metal-free conditions. Hydrogen peroxide (H2O2) has been used as a green oxidant for the solvent-free and metal-free oxidation of benzylamines to imines at elevated temperatures. orientjchem.org Copper(II) sulfate (B86663) (CuSO4) has also been found to be an effective catalyst for the selective oxidation of benzyl (B1604629) and aliphatic amines to imines using H2O2 in water at room temperature. orientjchem.org

Furthermore, amorphous cerium-manganese (Ce-Mn) oxides have demonstrated excellent catalytic performance for the synthesis of various imines using air as the oxidant under mild conditions. researchgate.net Electrocatalytic methods have also been developed, where a ferrocene (B1249389) derivative acts as a redox mediator for the anaerobic oxidation of benzylic amines. nih.govacs.org This method can achieve high Faradaic efficiency for the formation of the coupled imine product while minimizing side reactions. nih.govacs.org

The table below summarizes various catalytic systems used for the oxidation of benzylamine, a common analogue for primary amines.

CatalystOxidantSolventTemperatureYield (%)
[Cu2(BDC)2(DABCO)] (Cu-MOF)TBHPTHFRoom Temp.Good
[Fe2Mn(μ3-O)(BPTC)2(DMF)2(H2O)]TBHPMethanolRoom Temp.High
Metal-FreeH2O2Solvent-Free100 °CNot Specified
CuSO4H2O2WaterRoom Temp.High
Ce-Mn OxidesAirNot SpecifiedMildExcellent
Ferrocene derivative (electrocatalytic)-Not SpecifiedNot Specified90 (Faradaic Eff.)

Isomeric Considerations in Substituted Cyclohexanes

The substitution pattern on a cyclohexane ring gives rise to various forms of isomerism, which are critical to understanding the molecule's three-dimensional structure and properties.

Cis and Trans Isomerism in 1,4-Disubstituted Cyclohexanes

In 1,4-disubstituted cyclohexanes, such as this compound, the two substituents can be located on the same side of the ring's plane or on opposite sides. This leads to the formation of cis-trans stereoisomers, also known as geometric isomers. libretexts.org

Cis Isomer : Both substituents are on the same side of the cyclohexane ring, meaning they both point "up" or both point "down". libretexts.orgminia.edu.eg In the chair conformation, this corresponds to one substituent being in an axial position and the other in an equatorial position (a,e or e,a). spcmc.ac.in The cis isomer is a single compound that can exist as a rapidly interconverting mixture of two identical conformers. spcmc.ac.inidc-online.com For 1,4-disubstituted cyclohexanes, the cis isomer is typically a meso compound if the substituents are identical, as a plane of symmetry passes through the C1 and C4 atoms. spcmc.ac.inidc-online.com

Trans Isomer : The two substituents are on opposite sides of the ring, with one pointing "up" and the other "down". libretexts.orgminia.edu.eg In the chair conformation, this results in either both substituents being in axial positions (diaxial, a,a) or both being in equatorial positions (diequatorial, e,e). spcmc.ac.in The trans isomer can exist as a pair of enantiomers if the substituents are different and chiral, but for achiral substituents like in many 1,4-disubstituted cases, the molecule is achiral. idc-online.comlibretexts.org

These isomers are distinct compounds with unique physical properties and cannot be interconverted without breaking chemical bonds. libretexts.org The relative stability of the cis and trans isomers depends on the steric strain within their possible conformations. spcmc.ac.in

Stereochemical Implications of the tert-Butyl Group

The tert-butyl group is exceptionally bulky, and its size has profound stereochemical consequences for the cyclohexane ring. stackexchange.com This bulkiness leads to significant steric strain, particularly when the group is forced into an axial position. lumenlearning.com An axial tert-butyl group experiences strong 1,3-diaxial interactions with the two axial hydrogens on the same side of the ring. stackexchange.com

This high-energy interaction makes the conformation with an axial tert-butyl group extremely unfavorable. minia.edu.egmasterorganicchemistry.com The energy difference between a conformation with an equatorial tert-butyl group and one with an axial tert-butyl group is so large (approximately 5 kcal/mol) that the ring is effectively "locked" in the conformation where the tert-butyl group occupies the more stable equatorial position. stackexchange.commasterorganicchemistry.com

Conformational Preferences of the Cyclohexane Ring

The cyclohexane ring is not planar. To minimize ring strain, it adopts several non-planar, three-dimensional conformations. libretexts.org

Chair, Boat, and Twist-Boat Conformations

Cyclohexane can exist in several conformations, with the most significant being the chair, boat, and twist-boat forms. slideshare.netbyjus.com

Chair Conformation : This is the most stable conformation of cyclohexane, with over 99.99% of molecules adopting this shape at room temperature. libretexts.orgwikipedia.org It is almost free of ring strain, as the C-C-C bond angles are approximately 111°, close to the ideal tetrahedral angle of 109.5°, and all adjacent hydrogens are staggered, minimizing torsional strain. libretexts.org

Boat Conformation : The boat conformation is less stable than the chair form because of two main factors: steric hindrance between the "flagpole" hydrogens at the C1 and C4 positions, and torsional strain from four pairs of eclipsed hydrogen atoms along the sides. libretexts.orgsavemyexams.com

Twist-Boat (or Skew-Boat) Conformation : This conformation is formed by a slight twisting of the boat form, which alleviates some of the flagpole and eclipsing interactions. libretexts.org While more stable than the true boat conformation, the twist-boat is still significantly less stable than the chair conformation. libretexts.orgbyjus.com It acts as an intermediate in the interconversion between two chair forms, a process known as a "ring flip". youtube.com

The relative energies of these conformations generally follow the order: chair < twist-boat < boat < half-chair (a high-energy transition state). wikipedia.org

ConformationRelative Energy (kcal/mol)Stability
Chair0Most Stable
Twist-Boat~5.5Less Stable
Boat~6.9Unstable
Half-Chair~10.8Least Stable

Note: Energy values are approximate and can vary slightly between sources.

The Locking Effect of the tert-Butyl Group on Cyclohexane Conformation

As mentioned previously, the large size of the tert-butyl group dictates the conformational equilibrium of the cyclohexane ring. The severe steric strain associated with placing a tert-butyl group in an axial position means that the ring is effectively "locked" into a single chair conformation where this bulky group is in the equatorial position. chemistryschool.netchegg.comchegg.com

This conformational locking occurs because the energy cost of an axial tert-butyl group is exceptionally high compared to other substituents. stackexchange.com The equilibrium between the two chair conformers (one with equatorial tert-butyl, one with axial) overwhelmingly favors the equatorial conformer, with a ratio of approximately 10,000:1. stackexchange.commasterorganicchemistry.com This strong preference means that for a molecule like trans-(4-tert-butylcyclohexyl)methanamine, the conformation where both the tert-butyl and the methanamine groups are equatorial will be vastly more stable and predominant than the diaxial conformation. wikipedia.org For the cis isomer, the conformation with an equatorial tert-butyl group and an axial methanamine group will be the favored one.

The energetic preference for the equatorial position is quantified by the "A-value," which represents the free energy difference between the equatorial and axial conformers for a given substituent.

SubstituentA-Value (kcal/mol)
-F0.26
-Cl0.53
-Br0.43
-OH0.87
-CH₃1.70
-CH₂CH₃1.75
-CH(CH₃)₂2.15
-C(CH₃)₃ >4.7

Data sourced from multiple chemical education resources. minia.edu.egmasterorganicchemistry.com

The exceptionally high A-value for the tert-butyl group highlights its powerful role as a conformational anchor. masterorganicchemistry.com

Axial and Equatorial Orientations of Substituents

In the chair conformation of cyclohexane, the twelve hydrogen atoms (or any substituents) are not equivalent and occupy two distinct types of positions:

Axial Positions : The six axial bonds are parallel to the main symmetry axis of the ring, with three pointing straight up and three pointing straight down, alternating on adjacent carbons. lumenlearning.compressbooks.publibretexts.org

Equatorial Positions : The other six equatorial bonds are located around the "equator" of the ring, pointing outwards from the center. lumenlearning.compressbooks.publibretexts.org

Each carbon atom in the chair conformation has one axial and one equatorial bond. pressbooks.pub When the cyclohexane ring undergoes a "ring flip," all axial positions become equatorial, and all equatorial positions become axial. lumenlearning.combyjus.com

Generally, substituents prefer the equatorial position to minimize steric interactions. ucalgary.cafiveable.me Axial substituents are closer to the other two axial substituents on the same side of the ring, leading to unfavorable 1,3-diaxial interactions, which are a form of steric strain. lumenlearning.comucalgary.ca The larger the substituent, the greater the steric strain in the axial position, and thus the stronger the preference for the equatorial orientation. ucalgary.ca

Rotameric States and Bond Rotations

The conformational flexibility of this compound primarily arises from the rotation around the C-C and C-N bonds of the aminomethyl group. The tert-butyl group, due to its large size, strongly prefers the equatorial position on the cyclohexane ring to minimize steric strain, specifically 1,3-diaxial interactions. This effectively anchors the ring in a chair conformation where the tert-butyl group occupies the equatorial position. Consequently, the aminomethyl group can be in either an axial or equatorial position, leading to cis and trans isomers, respectively.

The rotation of the aminomethyl group itself leads to different rotameric states. For the trans isomer, where the aminomethyl group is equatorial, rotation around the C4-C(methanamine) bond and the C-N bond gives rise to various staggered and eclipsed conformations. The relative energies of these rotamers are influenced by steric hindrance and potential intramolecular hydrogen bonding between the amine protons and the cyclohexane ring. Theoretical studies on similar systems suggest that the rotational barrier for the C-C bond in such substituted cyclohexanes can be in the range of 3-5 kcal/mol. For the C-N bond, the rotation is also restricted, with energy barriers estimated to be around 15-20 kcal/mol in related aminomethylcyclohexane derivatives. vulcanchem.com

The three most stable rotamers for the equatorial aminomethyl group are typically the two gauche conformations and one anti (or trans) conformation. In the gauche rotamers, the nitrogen atom is positioned closer to the cyclohexane ring, while in the anti conformer, it is directed away from it. The relative populations of these rotamers are determined by their free energy differences, which are influenced by both steric and electronic effects.

Bond RotationEstimated Energy Barrier (kcal/mol)Predominant Conformations
C4-C(methanamine)3 - 5Staggered
C(methanamine)-N15 - 20 vulcanchem.comStaggered

This table provides estimated rotational energy barriers and predominant conformations for the key rotatable bonds in this compound, based on data from analogous compounds.

Spectroscopic and Diffraction Techniques for Conformational Elucidation

A variety of spectroscopic and diffraction methods are instrumental in elucidating the conformational details of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for determining the stereochemistry and conformational equilibrium of cyclohexyl derivatives. In the ¹H NMR spectrum of this compound, the chemical shift and coupling constants of the proton on C1 (the carbon attached to the aminomethyl group) are particularly informative. A broad signal for the C1 proton in the trans isomer typically indicates an axial proton with multiple couplings to neighboring axial and equatorial protons. In contrast, a narrower signal is expected for the equatorial proton in the cis isomer. The large tert-butyl group simplifies the spectrum by locking the conformation, making the assignment of axial and equatorial protons more straightforward. acadiau.ca

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups and can offer insights into conformational isomers. The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. The exact position and shape of these bands can be influenced by hydrogen bonding, which in turn depends on the conformation of the aminomethyl group. For instance, intramolecular hydrogen bonding in certain rotamers can lead to shifts in the N-H stretching frequencies. The IR spectrum of the related compound 4-tert-butylcyclohexylamine (B1205015) shows characteristic N-H stretching bands that help confirm the presence of the amine group. researchgate.net

TechniqueInformation ObtainedKey Features for this compound
¹H NMRStereochemistry, conformational equilibrium, proton environmentChemical shift and coupling constants of the C1 proton.
¹³C NMRCarbon skeleton, presence of isomersChemical shifts of the cyclohexane and aminomethyl carbons.
IR SpectroscopyFunctional groups, hydrogen bondingN-H stretching vibrations of the amine group.
X-ray DiffractionSolid-state conformation, bond parametersPrecise bond lengths, bond angles, and torsional angles.

This table summarizes the application of various analytical techniques for the conformational analysis of this compound.

Computational Studies in Conformational Analysis

Computational chemistry offers a powerful approach to complement experimental findings and provide detailed insights into the conformational landscape of this compound. uomustansiriyah.edu.iq These methods can be used to calculate the relative energies of different conformers and map the potential energy surface for bond rotations.

Energy Minimization: Molecular mechanics and quantum mechanical calculations are used to find the lowest energy conformations (energy minima) of the cis and trans isomers of this compound. These calculations confirm that the chair conformation with the equatorial tert-butyl group is significantly more stable than any other conformation. For the aminomethyl group, energy minimization can determine the relative stabilities of the different rotamers. Studies on similar substituted cyclohexanes have shown that computational methods can accurately predict the preferred conformations. researchgate.net

Potential Energy Surfaces: A potential energy surface (PES) is a multidimensional plot that describes the potential energy of a molecule as a function of its geometric parameters, such as bond lengths, bond angles, and dihedral angles. qcware.com For this compound, a PES can be generated by systematically rotating the C4-C(methanamine) and C-N bonds and calculating the energy at each step. This allows for the visualization of the energy barriers between different rotamers and the identification of the most stable conformational states. qcware.comresearchgate.net The PES provides a comprehensive understanding of the molecule's flexibility and the pathways for conformational interconversion. The minima on the PES correspond to the stable rotamers, while the saddle points represent the transition states for rotation. qcware.com

Computational MethodApplication to this compound
Molecular Mechanics (MM)Rapidly explores conformational space and identifies low-energy conformers.
Ab initio and DFTProvides accurate relative energies of conformers and calculates rotational energy barriers.
Potential Energy Surface (PES) ScanMaps the energy landscape for bond rotations, revealing all stable rotamers and transition states. qcware.com

This table outlines the use of different computational methods in the conformational analysis of this compound.

Chemical Reactivity and Functional Derivatization of 4 Tert Butylcyclohexyl Methanamine

Reactivity of the Primary Amine Functionality

The presence of the primary amine (-CH₂NH₂) group is the primary locus of reactivity, making the molecule a potent nucleophile and a substrate for a variety of condensation reactions.

The lone pair of electrons on the nitrogen atom of the primary amine allows it to act as a strong nucleophile, readily participating in substitution and addition reactions. This nucleophilicity is fundamental to its use in constructing larger molecules.

In nucleophilic acyl substitution , the amine can attack electrophilic carbonyl carbons. For instance, amines react with acyl chlorides or chloroformates in a process known as aminolysis. The reaction of an amine with a compound like 4-tert-butylcyclohexyl chloroformate results in the formation of a stable carbamate (B1207046) linkage. This type of reaction proceeds through a two-step mechanism involving nucleophilic attack at the carbonyl carbon followed by the elimination of a leaving group, such as a chloride ion.

N-alkylation of the amine can be achieved by reaction with alkyl halides or through reductive amination. Another method involves the direct N-alkylation of amines with alcohols, which can be facilitated by acid-base cooperative catalysis, presenting a green alternative for forming C-N bonds. researchgate.net These reactions underscore the amine's capacity to form new carbon-nitrogen bonds, a cornerstone of organic synthesis.

Table 1: Nucleophilic Reactions of the Primary Amine Functionality
Reaction TypeElectrophilic Reagent ExampleResulting Functional GroupSignificance
Nucleophilic Acyl Substitution (Aminolysis)Acyl Chloride (R-COCl)AmideFormation of stable peptide-like bonds.
Nucleophilic Acyl Substitution (Aminolysis)Chloroformate (R-OCOCl)CarbamateCreation of key linkages in various biologically active molecules.
N-AlkylationAlkyl Halide (R-X)Secondary/Tertiary AmineBuilds molecular complexity by adding alkyl chains.
N-Alkylation with AlcoholsAlcohol (R-OH)Secondary/Tertiary AmineGreen chemistry approach to amine alkylation. researchgate.net

Condensation reactions are a hallmark of primary amine reactivity. The most prominent among these is the formation of imines (also known as Schiff bases) through reaction with aldehydes or ketones. wikipedia.orgresearchgate.net This reversible, acid-catalyzed reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent elimination of a water molecule from the carbinolamine yields the C=N double bond of the imine. masterorganicchemistry.com

To drive the equilibrium toward the product, the water formed during the reaction is typically removed, often through azeotropic distillation or the use of dehydrating agents like molecular sieves. wikipedia.orgoperachem.com The reaction rate is pH-dependent, reaching a maximum under weakly acidic conditions (pH 4-5), which facilitates both the protonation of the carbonyl group to enhance its electrophilicity and the dehydration of the carbinolamine intermediate. libretexts.org The reaction of (4-tert-butylcyclohexyl)methanamine with a ketone such as cyclohexanone (B45756) would yield a corresponding ketimine. libretexts.org

Table 2: Imine Formation with this compound
Carbonyl ReactantProduct TypeGeneral Structure of Product
Aldehyde (R-CHO)Aldimine(4-tBu-C₆H₁₀)-CH₂-N=CH-R
Ketone (R-CO-R')Ketimine(4-tBu-C₆H₁₀)-CH₂-N=C(R)-R'
CyclohexanoneKetimine(4-tBu-C₆H₁₀)-CH₂-N=C₆H₁₀

Chemical Transformations Involving the Cyclohexane (B81311) Ring System

The cyclohexane ring of this compound is conformationally constrained by the bulky tert-butyl group. This group strongly favors the equatorial position to minimize 1,3-diaxial interactions, effectively "locking" the chair conformation of the ring. ontosight.aivmou.ac.in This conformational rigidity has significant stereochemical implications for any reactions occurring on the cyclohexane ring itself.

For substitution reactions on a functionalized cyclohexane ring derived from this amine, the stereochemistry of the leaving group (axial or equatorial) dictates the reaction rate and mechanism. For example, in SN2 reactions, an anti-periplanar arrangement of the incoming nucleophile and the leaving group is required, which is readily achieved when the leaving group is in an axial position. vmou.ac.in Consequently, cyclohexyl systems with axial leaving groups often react faster in bimolecular substitutions than their equatorial counterparts. slideshare.net Conversely, SN1 reactions, which proceed through a planar carbocation intermediate, can be accelerated by the relief of steric strain when an axial leaving group departs. vmou.ac.in

Acid-Catalyzed Rearrangement Mechanisms in Related Analogues

To understand potential complex reactions, it is instructive to examine the behavior of structurally similar compounds. Acid-catalyzed rearrangements in analogues of this compound, particularly those involving carbocation intermediates, provide insight into Wagner-Meerwein rearrangements and SN2-type transalkylating processes.

Wagner-Meerwein rearrangements are a class of carbocation-mediated 1,2-rearrangements where a hydrogen, alkyl, or aryl group migrates to an adjacent electron-deficient carbon. wikipedia.orgspcmc.ac.in These shifts are driven by the formation of a more stable carbocationic intermediate. spcmc.ac.in

While not directly observed in this compound itself without appropriate functionalization, this type of rearrangement is seen in related sterically hindered systems. For example, the acid-catalyzed rearrangement of O-neopentyl methylthiocarbamate, a primary substrate analogous in its steric hindrance, proceeds with a Wagner-Meerwein type of carbon skeleton rearrangement. tandfonline.com The formation of a carbocation on a primary carbon adjacent to a quaternary center can trigger a 1,2-alkyl shift to yield a more stable tertiary carbocation, which then leads to the rearranged product. This mechanism highlights a potential, albeit complex, reaction pathway for derivatives of this compound under strong acid conditions.

A study on the acid-catalyzed rearrangement of O-4-tert-butylcyclohexyl methylthiocarbamates, which are structural analogues, provides direct evidence for competing rearrangement mechanisms. tandfonline.comoup.com This research demonstrated that the rearrangement of these thiocarbamates into their S-alkyl isomers can proceed through an intermolecular SN2-type transalkylating mechanism. tandfonline.com

In this process, a nucleophile attacks the carbon atom bearing the thiocarbamate group. The stereochemical outcome is highly dependent on the conformation of the starting material.

The trans-isomer (with an equatorial thiocarbamate group) rearranged to give predominantly the S-trans product, consistent with an SN2-type attack.

The cis-isomer (with an axial thiocarbamate group) gave a mixture of S-cis and S-trans products.

These results indicate that when the reaction center is sterically accessible, the rearrangement favors an SN2-type transalkylation. However, if the approach of the nucleophile is sterically hindered, as can be the case with certain conformations or substitution patterns, the reaction may proceed through an SN1-type mechanism involving a carbocation intermediate. tandfonline.com

Table 3: Acid-Catalyzed Rearrangement of O-4-tert-butylcyclohexyl methylthiocarbamate Isomers tandfonline.com
Starting IsomerPredominant MechanismProduct Distribution (S-cis : S-trans)
O-cis-4-tert-butylcyclohexyl methylthiocarbamateMixed SN1/SN21 : 3
O-trans-4-tert-butylcyclohexyl methylthiocarbamateSN2-type transalkylation9 : 1

Applications in Advanced Organic Synthesis

Utilization as a Key Building Block in Complex Molecule Construction

The structure of (4-tert-butylcyclohexyl)methanamine, featuring a bulky tert-butyl group on a cyclohexane (B81311) ring attached to a methanamine moiety, makes it a desirable starting material in the synthesis of intricate molecules. cymitquimica.comcymitquimica.com Its distinct stereochemical and conformational properties, imparted by the tert-butyl group, are crucial in directing the assembly of complex molecular architectures. researchgate.net This substituent helps in locking the conformation of the cyclohexane ring, which can be advantageous in achieving specific three-dimensional arrangements in the target molecule.

The amine group in this compound serves as a reactive handle for a variety of chemical transformations. It can readily participate in reactions such as amidations, alkylations, and the formation of Schiff bases, which are fundamental steps in the synthesis of a broad spectrum of organic compounds. For instance, it can be a precursor in the synthesis of various heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. sigmaaldrich.com The versatility of this building block allows chemists to introduce the 4-tert-butylcyclohexyl motif into a wide range of molecular frameworks, thereby creating libraries of compounds for various applications, including drug discovery and materials science. cymitquimica.comcymitquimica.com

The rigid conformational preference of the 4-tert-butylcyclohexyl group plays a critical role in stereoselective synthesis. youtube.com This steric bulk can influence the direction of attack of reagents, leading to the preferential formation of one stereoisomer over another. oregonstate.edu This principle is fundamental in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. The use of chiral auxiliaries derived from or incorporating the this compound framework can guide the stereochemical outcome of a reaction, a technique often employed in the synthesis of complex natural products and pharmaceuticals. semanticscholar.org For example, in reductions of ketones, the stereochemical outcome can be controlled by the approach of the hydride reagent, which is influenced by the steric hindrance of substituents on the cyclohexane ring. youtube.com

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. rug.nlorganic-chemistry.org The amine functionality of this compound makes it a suitable component for certain MCRs, such as the Ugi or Mannich reactions. rug.nl In these reactions, the amine, a carbonyl compound, and an isocyanide (in the case of the Ugi reaction) or an enolizable carbonyl compound (in the case of the Mannich reaction) come together to rapidly build molecular complexity. rug.nlmdpi.com The incorporation of the this compound fragment into the final product of an MCR can be a highly efficient strategy for synthesizing novel compounds with potential biological activity. beilstein-journals.org

Precursor in the Generation of Downstream Synthetic Intermediates

This compound can be chemically modified to generate a variety of other useful synthetic intermediates. For example, the primary amine can be converted into other functional groups such as isocyanates, isothiocyanates, or can be used to form amides and sulfonamides. google.comwisc.edu These downstream intermediates can then participate in a host of other chemical reactions, further expanding the synthetic utility of the original building block. For instance, a derivative, 4-tert-butylcyclohexyl chloroformate, is used as a protecting group for alcohols and amines and as a precursor for pesticides and herbicides. This stepwise modification allows for the strategic construction of complex molecules where the 4-tert-butylcyclohexyl moiety is a key structural element.

Role As a Ligand in Coordination Chemistry and Catalysis

Coordination Modes and Ligand Design Principles

The versatility of (4-tert-butylcyclohexyl)methanamine as a ligand stems from its ability to be incorporated into various ligand architectures, allowing for fine-tuning of the coordination sphere around a metal ion.

While this compound itself acts as a monodentate ligand through its primary amine group, it serves as a crucial building block for constructing more complex polydentate ligands. For instance, it can be derivatized to form bidentate ligands, such as Schiff bases resulting from the condensation with salicylaldehydes, or tridentate ligands by reaction with molecules containing two additional donor sites. The synthesis of such multidentate ligands allows for the formation of stable chelate rings with metal ions, a fundamental aspect of coordination chemistry. The design of these ligands is pivotal as it dictates the geometry and stability of the resulting metal complexes.

The tert-butyl group is renowned for its significant steric bulk, which plays a crucial role in influencing the reactivity and stability of metal complexes. researchgate.net In the context of this compound-based ligands, this bulky group can create a sterically hindered pocket around the metal center. This can prevent the coordination of multiple ligands, favor lower coordination numbers, and influence the substrate selectivity in catalytic reactions by controlling access to the active site. vu.nl The cyclohexyl ring, being non-planar, further contributes to the three-dimensional bulk of the ligand.

From an electronic standpoint, the tert-butyl group is an electron-donating alkyl group. This inductive effect can increase the electron density on the nitrogen donor atom of the methanamine, thereby enhancing its basicity and its ability to coordinate to metal ions. The electronic properties of the ligand can be further tuned by introducing electron-withdrawing or -donating substituents on other parts of the ligand framework, a common strategy in ligand design. rsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound or its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govscirp.org The choice of metal precursor and reaction conditions, such as temperature and stoichiometry, can influence the final structure of the complex.

Characterization of these complexes is performed using a variety of spectroscopic and analytical techniques. Infrared (IR) spectroscopy can confirm the coordination of the amine group to the metal center by observing shifts in the N-H stretching frequencies. Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the structure of the ligand in the complex. For paramagnetic complexes, techniques like Electron Paramagnetic Resonance (EPR) spectroscopy are employed. The definitive three-dimensional structure of these complexes is often determined by single-crystal X-ray diffraction. asianpubs.org

Below is a hypothetical data table illustrating the types of characterization data that would be collected for metal complexes of a bidentate Schiff base ligand derived from this compound and salicylaldehyde (B1680747) (L).

ComplexColorYield (%)M.P. (°C)IR (ν(C=N), cm⁻¹)UV-vis (λmax, nm)
[Cu(L)₂]Green85>3001620450, 680
[Ni(L)₂]Pale Green80>3001625410, 650
[Co(L)₂]Brown78>3001618480, 710
[Zn(L)₂]White90>3001628380

This table is illustrative and based on general knowledge of similar complexes.

Applications in Homogeneous and Heterogeneous Catalysis

The unique steric and electronic properties imparted by the this compound moiety make its metal complexes promising candidates for various catalytic applications.

Metal complexes are widely used as catalysts for oxidation reactions. researchgate.netrsc.org Complexes derived from this compound-based ligands could be employed in the catalytic oxidation of various substrates, such as alcohols and hydrocarbons. researchgate.net The steric bulk of the ligand could influence the selectivity of the oxidation, for instance, by favoring the oxidation of less hindered substrates. The electronic properties of the ligand can also affect the redox potential of the metal center, thereby tuning its catalytic activity. The use of oxidants like hydrogen peroxide or tert-butyl hydroperoxide in conjunction with these complexes would be a typical approach. researchgate.net

The introduction of chirality into the ligand framework is a key strategy for achieving stereoselective catalysis. mdpi.com Chiral versions of this compound, which can exist as cis and trans isomers, could be used to synthesize chiral ligands. Metal complexes of these chiral ligands could then be applied in asymmetric catalytic reactions, such as enantioselective reductions, oxidations, or carbon-carbon bond-forming reactions. The well-defined chiral environment created by the bulky, stereochemically defined ligand would be crucial for transferring chiral information from the catalyst to the substrate, leading to the preferential formation of one enantiomer of the product. mdpi.com

Structure-Activity Relationships in Ligand-Catalyst Systems

The performance of a catalyst is intricately linked to the structure of its ligands. In the case of metal complexes featuring this compound as a ligand, the relationship between the ligand's structural attributes and the resulting catalyst's activity and selectivity is a critical area of study. While direct and extensive research on this compound itself as a primary ligand in catalysis is not widely documented in publicly available literature, we can infer its potential structure-activity relationships by examining analogous systems and the well-established principles of ligand design in coordination chemistry and catalysis.

The key structural features of this compound that are expected to influence its behavior as a ligand are the bulky tert-butyl group, the cyclohexane (B81311) ring, and the coordinating aminomethyl group. Variations in these components can significantly impact the steric and electronic properties of the resulting metal complex, thereby tuning its catalytic performance.

The Influence of the tert-Butyl Group:

The tert-butyl group is a sterically demanding substituent known to impart significant kinetic stabilization to metal complexes. researchgate.net Its presence on the cyclohexyl ring at the 4-position has several predictable effects on a catalyst system:

Steric Shielding: The bulkiness of the tert-butyl group can create a sterically hindered environment around the metal center. This can be advantageous in several ways. For instance, in cross-coupling reactions, it can promote the reductive elimination step, which is often the product-forming step, by destabilizing the intermediate complex. researchgate.net This steric pressure can also prevent catalyst deactivation pathways, such as the formation of inactive dimeric species, leading to more robust and longer-lived catalysts. researchgate.net

Selectivity Control: The steric bulk can influence the regioselectivity and stereoselectivity of a catalytic reaction. By selectively blocking certain coordination sites or approaches of a substrate to the metal center, a bulky ligand can direct the reaction towards a specific isomer. rsc.org For example, in reactions involving unsymmetrical substrates, the tert-butyl group can dictate the orientation of the substrate in the coordination sphere, leading to preferential formation of one product over others.

Solubility: The lipophilic nature of the tert-butyl group can enhance the solubility of the metal complex in nonpolar organic solvents, which are commonly used in catalysis.

The Role of the Cyclohexane Backbone:

The cyclohexane ring provides a rigid and well-defined scaffold for the coordinating amine group. Its conformational properties play a crucial role in determining the spatial arrangement of the ligand around the metal center.

Conformational Rigidity: The chair conformation of the cyclohexane ring positions the substituents in either axial or equatorial positions. The large tert-butyl group will strongly prefer the equatorial position to minimize steric strain. This locks the conformation of the ring and, consequently, the orientation of the aminomethyl group. This pre-organization of the ligand can reduce the entropic penalty upon coordination to a metal, potentially leading to more stable complexes.

Stereoisomerism: this compound can exist as cis and trans isomers, depending on the relative orientation of the aminomethyl group and the tert-butyl group. The choice of isomer can have a profound impact on the geometry of the resulting metal complex and, therefore, its catalytic activity. The trans isomer, with both bulky groups in equatorial positions, is generally the more stable and may lead to a more open coordination site, while the cis isomer could create a more sterically crowded environment.

The Coordinating Aminomethyl Group:

The primary amine of the aminomethyl group is the primary point of attachment to the metal center. Its basicity and the length of the methylene (B1212753) spacer are important determinants of ligand performance.

Donor Strength: The electronic properties of the amine group influence the electron density at the metal center. The alkylamine is a sigma-donor, and its basicity can be tuned by substituents on the cyclohexane ring, although the effect of the distant tert-butyl group on the amine's basicity is likely to be minimal.

Chelation: While this compound is a monodentate ligand, it can be a precursor to multidentate ligands. For example, derivatization of the amine nitrogen with other donor groups can lead to bidentate or tridentate ligands. In such cases, the cyclohexane backbone would act as a rigid spacer, influencing the bite angle of the chelating ligand, a critical parameter that affects catalyst stability and activity.

Inferred Structure-Activity Relationships in Catalysis:

Based on studies of structurally related bulky alkylamine and phosphine (B1218219) ligands in palladium-catalyzed cross-coupling reactions, we can extrapolate the following structure-activity relationships for catalysts incorporating this compound or its derivatives. nih.govrsc.org

Ligand ModificationPredicted Effect on CatalysisRationale
Introduction of the tert-butyl groupIncreased catalyst stability and turnover number.The bulky group can prevent catalyst aggregation and decomposition pathways. researchgate.net
Enhanced rates for reductive elimination.Steric repulsion can facilitate the bond-forming final step of the catalytic cycle. researchgate.net
Use of the trans isomerPotentially higher catalytic activity for certain reactions.Provides a more defined and potentially more accessible coordination site compared to the cis isomer.
Derivatization to a bidentate ligand (e.g., phosphinoamine)Increased catalyst stability and efficiency.Chelation effect leads to more stable metal complexes. The rigid cyclohexyl backbone can enforce a favorable bite angle.

In palladium-catalyzed amination reactions, for example, ligands with bulky and electron-donating alkyl groups have been shown to be highly effective. nih.gov The steric bulk is thought to facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle. A catalyst system with this compound as a ligand would likely benefit from these steric effects, potentially leading to high activity in the coupling of aryl halides with amines.

Applications in Materials Science and Polymer Chemistry

Incorporation into Polymeric Architectures

The integration of (4-tert-butylcyclohexyl)methanamine into polymer structures can be envisioned through its function as a monomeric unit or as a modifying agent to enhance the properties of existing polymers.

Design of Monomeric Units

While direct polymerization of this compound is not common, its primary amine functionality allows it to be a key component in the synthesis of various polymers through polycondensation reactions. For instance, it can be reacted with dicarboxylic acids or their derivatives to form polyamides. The bulky 4-tert-butylcyclohexyl group in such a monomer would be expected to disrupt chain packing, potentially leading to polymers with increased solubility and lower melting points compared to their linear aliphatic or aromatic counterparts. Similarly, its reaction with dianhydrides could yield polyimides with modified thermal and mechanical properties. Aromatic polyimides containing bulky pendant tert-butyl groups have been synthesized, and these modifications generally lead to improved solubility and processability while maintaining good thermal stability koreascience.kr.

Modifiers for Enhanced Polymer Properties

This compound can act as a potent modifier for enhancing polymer properties, particularly in thermosetting resins like epoxies. Primary amines are well-established curing agents for epoxy resins, where the amine groups react with the epoxide rings to form a cross-linked network. The use of this compound as a curing agent would introduce the bulky tert-butylcyclohexyl moiety into the cross-linked structure. This can influence the glass transition temperature (Tg), mechanical strength, and chemical resistance of the cured epoxy. The curing process of epoxy resins with amines involves the opening of the epoxy ring by the active hydrogen atoms of the amine, leading to a three-dimensional network mdpi.comchemrxiv.orgnih.gov. The reaction rate and final properties of the cured resin are highly dependent on the structure of the amine used mdpi.comchemrxiv.orgnih.gov.

Role as a Polymerization Initiator or Co-Initiator

While this compound itself is not typically used as a polymerization initiator, its derivatives, particularly peroxydicarbonates, are significant in the field of radical polymerization.

Peroxydicarbonate Derivatives in Radical Polymerization

Di(4-tert-butylcyclohexyl) peroxydicarbonate is a widely used organic peroxide initiator for the free-radical polymerization of various vinyl monomers, including vinyl chloride, acrylates, and methacrylates pergan.comrsc.org. Organic peroxides generate free radicals upon thermal decomposition, which then initiate the polymerization chain reaction pergan.com. The choice of initiator is crucial as it affects the polymerization kinetics and the properties of the resulting polymer pergan.com.

Di(4-tert-butylcyclohexyl) peroxydicarbonate is valued for its specific decomposition temperature range, which allows for controlled initiation of polymerization at moderate temperatures. It is often supplied as a solid powder or as a paste formulation researchgate.net. These initiators are sensitive to heat and can decompose violently, necessitating careful storage and handling pergan.comrsc.orgresearchgate.net.

Below is a table summarizing the properties of a typical Di(4-tert-butylcyclohexyl) peroxydicarbonate initiator:

PropertyValue
Chemical Name Di(4-tert-butylcyclohexyl) peroxydicarbonate
CAS Number 15520-11-3
Appearance White powder
Molecular Formula C22H38O6
Molecular Weight 398.53 g/mol
Active Oxygen Content ~4.02%
10-hour Half-Life Temperature ~60 °C

This data is compiled from various sources and represents typical values.

The use of this initiator leads to the formation of polymers with specific molecular weight distributions and properties tailored for applications in PVC production, acrylic sheets, and other specialty plastics pergan.com.

Surface Modification and Grafting Methodologies

The primary amine group of this compound makes it a suitable candidate for surface modification and grafting onto polymer backbones. Such modifications can alter the surface properties of materials, including adhesion, wettability, and biocompatibility.

General strategies for grafting primary amines onto polymer surfaces include:

"Grafting to" method: This involves synthesizing a polymer with reactive side groups and then reacting it with the amine.

"Grafting from" method: In this approach, the amine is first attached to the surface, and then polymerization is initiated from these anchored sites.

For instance, polymers containing electrophilic functionalities can be reacted with this compound to create a surface with pendant bulky cycloaliphatic groups google.com. This can be particularly useful for creating surfaces with controlled hydrophobicity or for introducing specific interaction sites. Free-radical treatments, such as microwave plasma, can also be employed to create active sites on a polymer surface, which can then react with primary amines to achieve covalent grafting mdpi.com.

Influence of Steric Bulk on Polymer Characteristics

The most significant contribution of the (4-tert-butylcyclohexyl) moiety to a polymer is its steric bulk. The presence of this large, non-polar group can have a profound impact on various polymer properties.

Glass Transition Temperature (Tg): The introduction of bulky side groups generally restricts the segmental motion of polymer chains, leading to an increase in the glass transition temperature nih.govrsc.org. Studies on poly(methacrylic ester)s have shown that bulky side groups like p-tert-butylphenyl and p-tert-butylcyclohexyl lead to higher Tg values researchgate.net. This is attributed to increased steric hindrance, which impedes the rotation of the polymer backbone researchgate.net.

Solubility and Processability: The steric bulk of the 4-tert-butylcyclohexyl group can disrupt the regular packing of polymer chains. This often leads to a decrease in crystallinity and an increase in the free volume between chains. As a result, polymers incorporating this group may exhibit enhanced solubility in organic solvents and improved processability due to lower melt viscosities koreascience.kr. Novel aromatic polyimides with bulky di-tert-butyl substituents have demonstrated improved solubility and processability, allowing them to be cast into flexible and tough films researchgate.net.

Mechanical Properties: The effect of steric bulk on mechanical properties is complex. While increased chain stiffness can lead to higher modulus, the disruption of interchain interactions might reduce tensile strength in some cases. However, the bulky groups can also enhance toughness by providing mechanisms for energy dissipation.

The table below summarizes the expected influence of incorporating the (4-tert-butylcyclohexyl) group on key polymer properties:

Polymer PropertyExpected InfluenceRationale
Glass Transition Temperature (Tg) IncreaseRestricted segmental motion due to steric hindrance.
Crystallinity DecreaseDisruption of regular chain packing.
Solubility IncreaseReduced intermolecular forces and increased free volume.
Melt Viscosity DecreaseImproved processability due to looser chain packing.
Thermal Stability Generally maintained or slightly decreasedThe aliphatic nature of the cyclohexyl ring may be less stable than aromatic structures at very high temperatures.

Computational and Theoretical Investigations of 4 Tert Butylcyclohexyl Methanamine

Quantum Chemical Calculation Methodologies

Quantum chemical methods are employed to solve the Schrödinger equation for a given molecular system, providing detailed information about electronic structure and energy.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. DFT methods are used to study the electronic structure, geometry, and energy of (4-tert-butylcyclohexyl)methanamine. Functionals like B3LYP and M06-2X, often paired with basis sets such as 6-31G* or 6-311+G(d,p), are commonly used for this class of molecules. conicet.gov.arrsc.orgresearchgate.net

DFT calculations are crucial for:

Geometry Optimization: Determining the lowest-energy three-dimensional structure of the cis and trans isomers. This includes precise bond lengths, bond angles, and dihedral angles.

Energy Calculations: Calculating the relative energies of different conformers (e.g., chair vs. twist-boat) to predict their populations at equilibrium. For substituted cyclohexanes, the energy difference between axial and equatorial conformers is a key parameter. conicet.gov.ar

Electronic Properties: Predicting properties such as the dipole moment, molecular electrostatic potential (which indicates regions of positive and negative charge), and the energies of frontier molecular orbitals (HOMO and LUMO). These properties are vital for understanding the molecule's reactivity and intermolecular interactions.

A DFT investigation into the aminolysis of cyclic carbonates by cyclohexylamine (B46788), a structurally similar primary amine, demonstrated that the reaction proceeds via a three-step pathway. rsc.org Such studies can elucidate the role of the amine's nucleophilicity and the structure of transition states. rsc.orgrsc.org

Note: This table is illustrative, based on typical values for similar molecules. Actual values require specific calculations for this compound.

Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using empirical parameters, relying solely on fundamental physical constants. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are common ab initio approaches.

While computationally more demanding than DFT, high-level ab initio methods, such as Coupled Cluster (CCSD(T)), can provide benchmark-quality energies. researchgate.net For substituted cyclohexanes, ab initio calculations have been used to:

Investigate the conformational energy landscape, including the barriers to ring inversion. sikhcom.netnih.gov

Calculate the relative stabilities of chair and twist-boat conformations. For cis-1,4-di-tert-butylcyclohexane, ab initio calculations at the HF/6-311+G* level were used to obtain relative free energies, enthalpies, and entropies of various conformers. sikhcom.netnih.gov

Determine accurate conformational energies (A-values) for various substituents on a cyclohexane (B81311) ring. researchgate.net

Studies on t-butylcyclohexane have shown that while DFT methods provide good agreement with experimental data, MP2 calculations can offer improved results for energy differences between conformers, especially with larger basis sets. conicet.gov.ar

Molecular Mechanics and Dynamics Simulations

These methods use classical mechanics to model molecular systems, allowing for the study of larger systems and longer timescales than are feasible with quantum methods.

Molecular Mechanics (MM) employs force fields (e.g., MM3, MM4, GAFF, OPLS) to calculate the potential energy of a molecule as a function of its geometry. sikhcom.netnih.gov The energy is described by simple functions for bond stretching, angle bending, torsional angles, and non-bonded van der Waals and electrostatic interactions. nih.gov

For this compound, the bulky tert-butyl group largely dictates the conformation of the cyclohexane ring, strongly favoring a chair conformation where the tert-butyl group occupies an equatorial position to minimize steric strain. The aminomethyl group can then be either axial or equatorial.

MM calculations are ideal for mapping the potential energy surface by systematically changing key dihedral angles to identify all stable conformers and the transition states that connect them. Studies on cis-1,4-di-tert-butylcyclohexane using MM3 and MM4 have identified multiple low-energy conformations and calculated their relative free energies. sikhcom.netnih.gov This analysis reveals that while the chair form is common, twist-boat conformations can also be significantly populated. sikhcom.netnih.gov

Table 8.2: Example Energy Components from a Molecular Mechanics (MM2) Calculation for a Chair Conformation of a 1,4-disubstituted Cyclohexane (Illustrative)

Energy Component Value (kcal/mol) Description
Stretch 2.49 Energy from bonds being stretched or compressed from their equilibrium lengths.
Bend 5.89 Energy from bond angles deviating from their ideal values.
Stretch-Bend 0.56 Cross-term accounting for the coupling between bond stretching and angle bending.
Torsion 7.11 Energy from the twisting of bonds (e.g., eclipsing or gauche interactions).
Non-1,4 VDW -1.92 Non-bonded van der Waals interactions between atoms separated by more than three bonds.
1,4 VDW 10.48 Van der Waals interactions between atoms separated by three bonds (e.g., 1,3-diaxial interactions).

| Total Energy | 24.60 | The total steric energy of the conformation. |

Note: Data adapted from a conformational analysis of a related compound, cis-1,4-di-tert-butyl-cyclohexane. The values serve to illustrate the different energy contributions in a force field calculation.

Molecular Dynamics (MD) simulations calculate the trajectory of atoms over time by solving Newton's equations of motion. nih.gov This provides a view of the molecule's dynamic behavior, including conformational changes and interactions with its environment (e.g., solvent molecules).

MD simulations of this compound could be used to:

Observe the process of ring-flipping and substituent rotation in real-time. nih.gov

Study the solvation of the molecule and the arrangement of solvent molecules around the polar amine group and the nonpolar alkyl parts.

Explore how the molecule interacts with other molecules, such as receptors or surfaces.

Simulations on substituted cyclohexanes have successfully demonstrated different types of interconversions (chair-chair, chair-twist-boat) and have been used to correlate simulation temperatures with the energy barriers for these processes. nih.govnih.gov MD simulations of cyclohexane in a thiourea (B124793) inclusion compound have revealed the reorientational dynamics of the guest molecule within the host channel. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic data, which can aid in the interpretation of experimental spectra and the structural assignment of isomers and conformers.

For this compound, DFT calculations can predict:

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT or ab initio calculations, can predict the ¹³C and ¹H chemical shifts. nih.gov These calculated shifts are invaluable for assigning peaks in experimental NMR spectra to specific atoms in the molecule, especially for distinguishing between axial and equatorial protons or carbons in different conformers. nih.gov

IR Spectra: By calculating the vibrational frequencies, one can generate a theoretical Infrared (IR) spectrum. The frequencies and intensities of the calculated peaks corresponding to specific bond vibrations (e.g., N-H stretch, C-N stretch, C-H stretch) can be compared with experimental IR spectra to confirm the molecule's identity and functional groups.

A study on cis-1,4-di-tert-butylcyclohexane successfully used calculated chemical shifts (at the GIAO/HF/6-311+G* level) to assign ¹³C NMR signals to the chair and twist-boat conformations observed at low temperatures. nih.gov

Table 8.3: Predicted vs. Experimental Spectroscopic Data (Illustrative)

Spectroscopic Parameter Predicted Value (Illustrative) Experimental Value (Typical)
¹³C NMR Shift (C-N) 45.8 ppm ~46 ppm
¹³C NMR Shift (C-tert-butyl) 32.5 ppm ~32 ppm
IR Frequency (N-H wag) ~1600 cm⁻¹ 1650-1580 cm⁻¹

Note: Predicted values are illustrative. Accurate prediction requires specific calculations and can be sensitive to the level of theory, basis set, and solvent model used.

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, including the characterization of short-lived intermediates and high-energy transition states (TS). rsc.org

For reactions involving the amine group of this compound, such as N-alkylation or acylation, computational modeling can:

Map the Reaction Pathway: By calculating the energy profile along a reaction coordinate (e.g., the distance of the bond being formed), one can identify the transition state.

Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy (barrier) of the reaction, which determines the reaction rate.

Analyze Transition State Geometry: The structure of the TS provides insight into the mechanism. For instance, in an SN2 reaction at the amine, the TS would show the partial formation of a new bond and the partial breaking of an old one.

DFT calculations (e.g., using the M06-2X functional) have been used to investigate the mechanism of guanidine-catalyzed aminolysis, revealing the structures of intermediates and transition states and calculating the Gibbs free energy profile for the reaction between a cyclic carbonate and cyclohexylamine. rsc.orgrsc.org Similar methodologies could be applied to model reactions of this compound, providing a detailed understanding of its reactivity. researchgate.net

Analysis of Electronic Structure and Bonding

Computational chemistry offers profound insights into the electronic characteristics of molecules, explaining their structure, reactivity, and interactions. For this compound, theoretical studies, particularly those employing Density Functional Theory (DFT), are essential for elucidating its electronic structure and bonding properties. These methods model the electron distribution to predict molecular behavior from first principles.

Frontier Molecular Orbital (FMO) theory is a fundamental framework for describing chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic or basic character. Conversely, the LUMO is the lowest-energy orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilic or acidic nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net A small gap indicates that the molecule is more polarizable and prone to chemical reactions. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the lone pair of electrons of the nitrogen atom in the aminomethyl group (-CH₂NH₂). This localization makes the amine group the principal site for protonation and nucleophilic attack. The LUMO, on the other hand, would likely be distributed across the antibonding σ-orbitals of the cyclohexane ring and its substituents.

Computational analysis using DFT methods, such as with the B3LYP functional, would provide precise energy values for these orbitals and map their spatial distribution. researchgate.netajchem-a.com These calculations also yield global reactivity descriptors, which quantify the molecule's reactive tendencies.

Table 1: Key Parameters from Frontier Molecular Orbital Analysis

ParameterSymbolSignificance for this compound
Highest Occupied Molecular Orbital EnergyEHOMORepresents the electron-donating ability (nucleophilicity); a higher value indicates a stronger tendency to donate electrons.
Lowest Unoccupied Molecular Orbital EnergyELUMORepresents the electron-accepting ability (electrophilicity); a lower value indicates a stronger tendency to accept electrons.
HOMO-LUMO Energy GapΔEIndicates chemical reactivity and kinetic stability. A smaller gap signifies higher reactivity.
Ionization PotentialIP ≈ -EHOMOThe energy required to remove an electron from the molecule.
Electron AffinityEA ≈ -ELUMOThe energy released when an electron is added to the molecule.
Chemical Hardnessη = (IP - EA) / 2Measures resistance to change in electron distribution. A larger value indicates greater stability. researchgate.net
Electronegativityχ = (IP + EA) / 2Measures the power of the molecule to attract electrons. researchgate.net

This table represents theoretical parameters that would be determined through computational analysis. Specific values are dependent on the chosen computational method and basis set.

Noncovalent interactions are attractive or repulsive forces between atoms or molecules that are weaker than covalent bonds but are crucial for determining the three-dimensional structure, stability, and function of chemical systems. researchgate.netencyclopedia.pub These interactions include hydrogen bonds, van der Waals forces, and electrostatic interactions. mdpi.com

In this compound, the primary amine group (-NH₂) is a key player in forming noncovalent interactions, particularly hydrogen bonds. A hydrogen bond is an electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like nitrogen) and another nearby electronegative atom. mdpi.com The amine group can act as both a hydrogen bond donor, using its N-H bonds, and a hydrogen bond acceptor, using the lone pair of electrons on the nitrogen atom. mdpi.com These interactions are highly directional and are fundamental to how the molecule interacts with itself and with other molecules, such as solvents or biological receptors.

The bulky tert-butyl group, while nonpolar, contributes significantly to the molecule's shape and participates in weaker van der Waals interactions (specifically, London dispersion forces). encyclopedia.pub These forces, though individually weak, can be collectively significant in determining the molecule's conformational preferences—that is, the spatial arrangement of the cis and trans isomers of the cyclohexane ring.

Computational methods can map and quantify these weak interactions. Techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can reveal the location and nature of hydrogen bonds and van der Waals contacts in real space, providing a detailed picture of the forces that stabilize the molecule's structure. nih.gov

Table 2: Potential Noncovalent Interaction Sites in this compound

Interaction TypeDonor/OriginAcceptorSignificance
Hydrogen BondAmine Group (N-H )Nitrogen Atom (N ), other electronegative atoms (e.g., Oxygen in a solvent)Governs intermolecular association, solubility in protic solvents, and binding to biological targets.
Van der Waals ForcesTert-butyl group, Cyclohexane ringOther nonpolar molecular surfacesInfluences molecular packing in the solid state and contributes to steric hindrance and conformational stability. encyclopedia.pub

Development and Application of Theoretical Molecular Descriptors

A molecular descriptor is a numerical value derived from a logical or mathematical procedure that represents chemical information encoded within the symbolic structure of a molecule. researchgate.nete-bookshelf.de Theoretical descriptors are calculated from the molecular structure alone and are fundamental in chemoinformatics and computational chemistry, particularly in the development of Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR). researchgate.net These models establish a mathematical link between a molecule's structure (represented by descriptors) and its biological activity or physicochemical properties. chemrxiv.org

For this compound, a wide array of molecular descriptors can be calculated to predict its behavior. These descriptors are typically categorized by their dimensionality:

0D Descriptors: Based on the molecular formula (e.g., molecular weight, atom count).

1D Descriptors: Based on lists of structural fragments (e.g., count of functional groups).

2D Descriptors: Derived from the 2D representation (graph) of the molecule (e.g., topological indices, connectivity indices).

3D Descriptors: Require the 3D coordinates of the atoms (e.g., molecular volume, surface area, and descriptors derived from quantum-chemical calculations). ajchem-a.com

The bulky tert-butyl group and the flexible cyclohexane ring of this compound make 3D descriptors particularly important. Descriptors such as molecular volume, solvent-accessible surface area, and radius of gyration describe the steric influence of the molecule. Electronic descriptors, calculated from the results of quantum-chemical methods (like the HOMO and LUMO energies discussed previously), quantify aspects of reactivity and polarizability. ajchem-a.com These descriptors can be used in machine learning models to predict properties like boiling point, solubility, toxicity, or receptor binding affinity without the need for experimental measurement. ajchem-a.comchemrxiv.org

Table 3: Representative Theoretical Molecular Descriptors for this compound

Descriptor ClassExample DescriptorInformation Encoded
Constitutional (0D/1D)Molecular WeightThe sum of the atomic weights of all atoms in the molecule.
Count of N-H bondsNumber of hydrogen bond donor sites.
Topological (2D)Wiener IndexDescribes molecular branching and compactness.
Kier & Hall Connectivity IndicesEncodes the degree of branching and connectivity of atoms.
Geometrical (3D)Molecular VolumeThe volume occupied by the molecule, influenced by the bulky tert-butyl group.
Solvent-Accessible Surface Area (SASA)The surface area of the molecule available for interaction with a solvent.
Electronic (3D)Dipole MomentA measure of the overall polarity of the molecule.
HOMO/LUMO EnergiesQuantify the molecule's electron-donating and accepting capabilities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-tert-butylcyclohexyl)methanamine, and how do reaction conditions influence yield?

  • Methodology : Reductive amination of 4-tert-butylcyclohexanone with methylamine using sodium cyanoborohydride in methanol (pH 5–6) at 25–40°C is a common approach. Alternatively, catalytic hydrogenation of the corresponding nitrile precursor (e.g., 4-tert-butylcyclohexanecarbonitrile) with Raney nickel or palladium catalysts under 1–3 atm H₂ can achieve yields >75%. Purification via vacuum distillation (boiling point ~107°C at 16 mmHg) or silica gel chromatography (eluent: ethyl acetate/hexane) is recommended .

Q. How can researchers purify and characterize this compound to ensure high purity?

  • Methodology :

  • Purification : Use fractional distillation under reduced pressure (16 mmHg) to isolate the compound. For trace impurities, recrystallization in hexane or diethyl ether is effective.
  • Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ 1.02 ppm for tert-butyl protons, δ 2.70 ppm for methanamine protons) and FT-IR (N-H stretch ~3300 cm⁻¹). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 183.3 (C₁₁H₂₁N) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology :

  • Exposure Mitigation : Use PPE (gloves, goggles) to avoid skin/eye contact (H315/H318 hazards). Work in a fume hood to prevent inhalation (H335 risk).
  • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent oxidation. Avoid contact with strong acids or peroxides due to potential exothermic reactions .

Advanced Research Questions

Q. How does the tert-butyl group influence stereochemical outcomes in this compound derivatives during synthesis?

  • Methodology : The bulky tert-butyl group induces chair-conformational rigidity in the cyclohexyl ring, favoring equatorial positioning of substituents. Computational modeling (DFT at B3LYP/6-31G*) can predict steric effects. Experimental validation via NOESY NMR can confirm spatial arrangements, particularly in diastereomeric intermediates .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound analogs?

  • Methodology :

  • Data Validation : Cross-check docking simulations (e.g., AutoDock Vina) with SPR (surface plasmon resonance) binding assays. For discrepancies in IC₅₀ values, refine force field parameters or account for solvation effects.
  • Case Study : A 2024 study resolved a 10-fold difference in predicted vs. observed kinase inhibition by adjusting protonation states of the methanamine group in molecular dynamics simulations .

Q. How can enantioselective synthesis of this compound be achieved for pharmacological studies?

  • Methodology : Use chiral catalysts like (R)-BINAP-RuCl₂ for asymmetric hydrogenation of imine precursors. Chiral HPLC (Chiralpak IA column, hexane/isopropanol) can separate enantiomers, achieving >90% enantiomeric excess. Monitor optical rotation ([α]²⁵D ≈ +15° for R-enantiomer) .

Q. What are the metabolic pathways of this compound in mammalian systems, and how are degradation products identified?

  • Methodology :

  • In Vitro Metabolism : Incubate with liver microsomes (e.g., human CYP3A4) and analyze via LC-MS/MS. Major metabolites include hydroxylated tert-butyl derivatives (m/z 199.3) and glucuronidated amines.
  • Degradation Studies : Expose to simulated gastric fluid (pH 1.2, 37°C) and monitor stability via UV-Vis (λmax 270 nm). Degradation products (e.g., cyclohexanol derivatives) are identified using HRMS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.